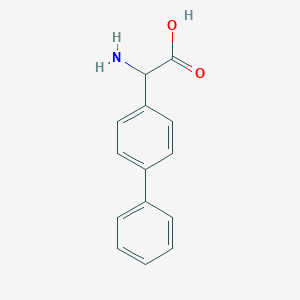

Acide (amino-biphényl-4-YL)-acétique

Vue d'ensemble

Description

Le Beta-D-Mannose est un monosaccharide naturel, plus précisément un sucre hexose, qui est un épimère du glucose en position C-2. On le trouve principalement dans les parois cellulaires des plantes en tant que composant du mannan. Ce sucre joue un rôle crucial dans divers processus biologiques, notamment la communication intercellulaire, la conformation de la structure des protéines et la signalisation cellulaire .

Applications De Recherche Scientifique

Le Beta-D-Mannose a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse de divers dérivés et comme étalon dans l'analyse des glucides.

Biologie : Joue un rôle dans la synthèse des glycoprotéines et la signalisation cellulaire.

Médecine : Utilisé dans le traitement des infections urinaires en empêchant l'adhésion des bactéries à l'urothélium.

Industrie : Utilisé dans les industries alimentaire et cosmétique en raison de ses propriétés hypocaloriques et non toxiques.

5. Mécanisme d'action

Le Beta-D-Mannose exerce ses effets principalement par son interaction avec des cibles moléculaires spécifiques. Par exemple, dans le traitement des infections urinaires, le Beta-D-Mannose inhibe l'adhésion d'Escherichia coli uropathogène à l'urothélium en se liant à l'adhésine FimH bactérienne . De plus, il favorise la différenciation des cellules T régulatrices en activant le TGF-beta, ce qui est médié par la régulation positive de l'intégrine avb8 et des espèces réactives de l'oxygène générées par l'augmentation de l'oxydation des acides gras .

Composés similaires :

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparaison : Le Beta-D-Mannose est unique en sa capacité à inhiber l'adhésion bactérienne, une propriété non partagée par le D-Glucose, le D-Fructose ou le L-Arabinose . De plus, le Beta-D-Mannose a des applications spécifiques dans le traitement des infections urinaires et d'autres affections médicales, ce qui en fait un composé précieux dans les domaines médical et industriel .

Mécanisme D'action

Target of Action

Amino-biphenyl-4-YL-acetic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a potential non-steroidal anti-inflammatory agent and is known to interact with γ-aminobutyric acid (GABA) receptors . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound’s interaction with its targets results in functional changes. For instance, when Amino-biphenyl-4-YL-acetic acid interacts with quinolone antibacterial agents, it induces a functional blockade of the GABA receptors . This blockade can alter the normal functioning of the nervous system.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of Amino-biphenyl-4-YL-acetic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, its potential anti-inflammatory properties suggest that it may modulate the immune response and reduce inflammation .

Analyse Biochimique

Biochemical Properties

It is known that biphenylacetic acid, a related compound, can interact with γ-aminobutyric acid receptors

Cellular Effects

Given its structural similarity to biphenylacetic acid, it may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other biphenyl derivatives

Metabolic Pathways

The metabolic pathways involving Amino-biphenyl-4-YL-acetic acid are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

Research would need to be conducted to determine whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Beta-D-Mannose peut être synthétisé par plusieurs méthodes, notamment la synthèse chimique et la conversion enzymatique. Une méthode courante implique l'isomérisation du D-glucose à l'aide de la D-lyxose isomérase, de la D-mannose isomérase, de la cellobiose 2-épimérase ou de la D-mannose 2-épimérase . Une autre méthode implique l'extraction à partir de sources naturelles telles que les noyaux de palmier en utilisant un traitement à l'acide sulfurique assisté par micro-ondes .

Méthodes de production industrielle : La production industrielle de Beta-D-Mannose repose souvent sur l'hydrolyse enzymatique de la biomasse riche en mannan. Ce procédé implique l'utilisation de β-mannanase, de β-glucosidase et de β-mannosidase pour décomposer le squelette du mannan en Beta-D-Mannose . La méthode enzymatique est préférée en raison de son efficacité et de son caractère écologique.

Analyse Des Réactions Chimiques

Types de réactions : Le Beta-D-Mannose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le Beta-D-Mannose peut être oxydé en utilisant des réactifs comme l'acide nitrique pour former de l'acide mannuronique.

Réduction : La réduction du Beta-D-Mannose peut être obtenue en utilisant du borohydrure de sodium pour produire du mannitol.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'halogènes ou d'autres nucléophiles pour remplacer les groupes hydroxyle sur la molécule de sucre.

Produits principaux :

Oxydation : Acide mannuronique

Réduction : Mannitol

Substitution : Divers dérivés du mannose substitués selon le nucléophile utilisé

Comparaison Avec Des Composés Similaires

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .

Propriétés

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)